プロピレングリコールジオレアート

概要

説明

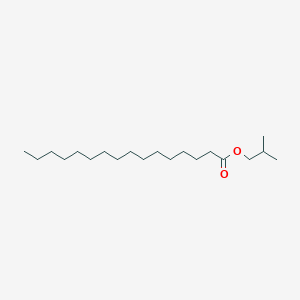

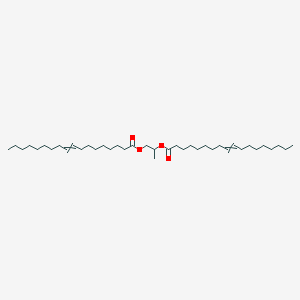

Propylene glycol dioleate is a useful research compound. Its molecular formula is C39H72O4 and its molecular weight is 605 g/mol. The purity is usually 95%.

The exact mass of the compound Propylene glycol dioleate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Propylene glycol dioleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylene glycol dioleate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

潤滑性能の向上

プロピレングリコールジオレアートは、アルミニウム/鋼の接触部の潤滑に使用されてきました。 合成エステルプロピレングリコールジオレアート潤滑剤にイミダゾリウムイオン液体添加剤を添加すると、特に高温で有益であることがわかった .

再生可能なプロピレングリコールの製造

プロピレングリコールジオレアートは、グリセロールの触媒水素化分解から製造でき、再生可能な製造ルートを提供します。 この方法は、石油系プロピレンオキシドを使用するプロピレングリコールの商業生産に伴う環境および経済的な課題を考慮すると、特に重要です .

不凍液用途

プロピレングリコールジオレアートは、非毒性不凍液として使用できます。 この用途は、物質の凝固点を環境や生物に害を与えることなく下げる必要がある業界で特に重要です .

化粧品およびパーソナルケア製品

プロピレングリコールジオレアートは、化粧品やパーソナルケア製品に保湿剤や溶剤として使用されます。 これにより、これらの製品の外観と感触が向上し、消費者にさらに魅力的になります .

界面活性剤

プロピレングリコールジオレアートは、界面活性剤として作用し、液体の表面張力を低下させ、より簡単に広がるのを助けます。 この特性は、洗浄剤、塗料、インクなど、さまざまな業界で役立ちます .

防腐剤

プロピレングリコールジオレアートは、食品や医薬品に防腐剤として使用できます。 これにより、微生物の増殖を防ぎ、これらの製品の保存期間が延びます .

作用機序

Target of Action

Propylene glycol dioleate is a monoester of propylene glycol and oleic acid . It is primarily used in the formulation of cosmetics and personal care products, including moisturizers, cleansing products, fragrance products, and makeup products such as foundations and lipsticks . Its primary targets are the skin and hair, where it acts as a conditioning agent, emollient, and surfactant .

Mode of Action

As an emollient, propylene glycol dioleate softens and soothes the skin by forming an oily layer on the skin’s surface, which helps to reduce water loss and keep the skin hydrated . As a surfactant, it helps to reduce the surface tension of substances, allowing them to spread more easily . This property is particularly useful in cosmetic formulations, where it helps to distribute the product evenly on the skin or hair .

Biochemical Pathways

Propylene glycol dioleate is typically produced from the reaction of propylene glycol with oleic acid . The biochemical pathways involved in the production of propylene glycol, also known as 1,2-propanediol, can be harnessed into fermentation processes to produce this compound . .

Pharmacokinetics

The pharmacokinetics of propylene glycol, a component of propylene glycol dioleate, has been studied. It is rapidly absorbed and has a terminal elimination half-life of approximately 4 hours . The average apparent total body clearance is around 0.1 L kg/h and may be concentration-dependent . The apparent volume of distribution approximates total body water . .

Result of Action

The primary result of the action of propylene glycol dioleate is the conditioning and moisturizing of the skin and hair . By forming an oily layer on the skin’s surface, it helps to prevent water loss and keep the skin hydrated . In hair care products, it helps to improve hair texture and manageability .

Safety and Hazards

将来の方向性

The future of the propylene glycol dioleate market looks promising with opportunities in the transportation, building and construction, food and beverage, pharmaceuticals, and cosmetic and personal care industries . The global propylene glycol dioleate market is expected to grow with a CAGR of 4%-5% from 2020 to 2025 .

生化学分析

Biochemical Properties

Propylene glycol dioleate interacts with various biomolecules in its applications. For instance, in cosmetic formulations, it acts as a skin conditioning agent and emollient, interacting with proteins and lipids in the skin’s outer layer to help retain moisture .

Cellular Effects

The effects of propylene glycol dioleate on cells are primarily related to its role in skincare products. It helps maintain cell function by preventing dehydration and providing a protective barrier against environmental stressors . Detailed studies on its impact on cell signaling pathways, gene expression, and cellular metabolism are currently limited.

Molecular Mechanism

The molecular mechanism of propylene glycol dioleate primarily involves its interaction with skin cells. It forms a protective layer on the skin surface, preventing water loss and maintaining skin hydration

Temporal Effects in Laboratory Settings

Propylene glycol dioleate is known for its stability . In laboratory settings, it does not readily degrade over time. Under strong acid or strong alkali conditions, it can be easily hydrolyzed .

Metabolic Pathways

The metabolic pathways involving propylene glycol dioleate are not well-studied. As a derivative of propylene glycol, it may share some metabolic pathways with its parent compound. Propylene glycol is metabolized in the liver into pyruvic acid, acetic acid, and lactic acid, which are all components of the citric acid cycle .

特性

IUPAC Name |

2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHYVXGZRGOICM-AUYXYSRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026721 | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

105-62-4, 102783-04-0 | |

| Record name | Propylene glycol dioleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2-ethanediyl dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T0LSN7U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Propylene Glycol Dioleate?

A1: Propylene Glycol Dioleate (PGDO) is primarily used as a plasticizer in poly(vinyl chloride) (PVC) ion-selective membranes. [] It is also used as a lubricant, particularly in applications involving aluminum alloys. [, ] Additionally, PGDO finds application in the synthesis of high-quality surfactants through esterification reactions. []

Q2: How does the plasticizer level of PGDO impact the performance of PVC ion-selective membranes?

A2: Research indicates that there is a "transition window" for the optimal plasticizer level of PGDO in PVC membranes. This window, occurring between a plasticizer level to minimum plasticization level ratio (phr(exp)/phrmin) of 2.0 and 3.3, signifies a shift from minimally plasticized films to predictable ion-selective membranes. [] This optimal ratio corresponds with desirable mechanical properties in the membranes. []

Q3: Are there alternative plasticizers to PGDO in PVC membranes, and how do their properties compare?

A3: Yes, other plasticizers like dioctyl sebacate (DOS), epoxidized propylene glycol dioleate, ortho-nitrophenyl octyl ether, epoxidized soybean oil, and epoxidized linseed oil have been studied for use in PVC membranes. [] Each plasticizer exhibits different effects on the dynamic mechanical properties of the membranes, influencing their glass transition temperature and, consequently, their performance. [] For instance, DOS shows a larger depression of the glass transition temperature compared to PGDO. []

Q4: How does PGDO perform as a lubricant compared to other lubricant types?

A4: Research suggests that PGDO, when used as a base oil, demonstrates comparable lubrication performance to mineral turbine oils in hydrodynamic journal bearings. [, ] Factors like viscosity index and operating conditions influence its performance relative to other lubricants. [, ]

Q5: Can the tribological properties of PGDO be enhanced?

A5: Yes, the addition of certain ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate or 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, to PGDO can significantly enhance its lubrication properties. [, ] These additives have been shown to reduce wear rates and surface roughness, particularly in aluminum-steel contacts. [, ]

Q6: Are there any environmental concerns regarding the use of PGDO?

A6: While considered an environmentally adapted lubricant (EAL) due to its use of propylene glycol, a readily available chemical, the environmental impact and degradation pathways of PGDO are not extensively discussed in the provided research. Further investigation into its biodegradability and potential ecotoxicological effects is necessary to fully assess its environmental profile. [, ]

Q7: What is the role of PGDO in the synthesis of surfactants?

A7: PGDO serves as a starting material in the lipase-catalyzed synthesis of polyglycerol-3 laurate, a surfactant. [] This solvent-free process, utilizing a bubble column reactor, effectively addresses viscosity issues associated with traditional methods, leading to high space-time yields. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[a,f]perylene](/img/structure/B85667.png)

![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)